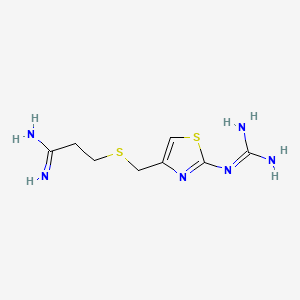
Dapagliflozin propanediol anhydrous
説明
Dapagliflozin propanediol anhydrous is a sodium-glucose cotransporter 2 (SGLT2) inhibitor . It is used along with diet and exercise to treat type 2 diabetes by preventing the absorption of glucose in the kidneys, which helps lower blood sugar levels . It is also used to reduce the risk of hospitalization for heart failure in adults with type 2 diabetes who also have cardiovascular disease or multiple cardiovascular risk factors .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin: benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .Molecular Structure Analysis
The molecular structure of Dapagliflozin propanediol anhydrous is C21H25ClO6·C3H8O2·H2O . It is a compound of d-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, (1S)-, with (2S)-1,2-propanediol, hydrate (1:1:1) .Chemical Reactions Analysis
Dapagliflozin undergoes hydrolytic degradation, resulting in three major degradation products . The structure elucidation of these degradation products and the establishment of the degradation pathway were executed using liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .Physical And Chemical Properties Analysis
Dapagliflozin Propanediol contains not less than 98.0% and not more than 102.0% of dapagliflozin (C 21 H 25 ClO 6) calculated on the anhydrous, propanediol-free, and solvent-free basis .科学的研究の応用
Dapagliflozin's Mechanism and Effects on Diabetes Management
Dapagliflozin, functioning as a sodium-glucose co-transporter-2 (SGLT2) inhibitor, primarily operates by reducing renal glucose reabsorption, thus increasing urinary glucose excretion and lowering blood glucose levels. Its unique mechanism of action, independent of insulin secretion or action, allows for its use in various treatment regimens, offering a complementary approach to other antihyperglycemic drugs. Clinical trials have consistently shown its ability to decrease glycosylated hemoglobin, fasting plasma glucose levels, and body weight, with the effects maintained over long-term follow-up periods. Moreover, dapagliflozin is generally well-tolerated and presents a low risk of hypoglycemia, although its use is not recommended for patients with moderate or severe renal impairment. This makes dapagliflozin a significant treatment option for managing type 2 diabetes, notwithstanding the need for further evaluation of its impact on diabetic complications (Plosker, 2014).
Broader Therapeutic Applications and Future Directions
Potential for Broader Patient Populations and Long-term Benefits
Dapagliflozin's efficacy and potential benefits extend beyond its primary use in type 2 diabetes management. It shows promise for a broader range of patients, including elderly and pediatric populations, as well as those with other forms of diabetes such as type 1 diabetes. While its longer-term safety and efficacy are yet to be fully established, the drug adds a valuable option to the therapeutic arsenal for managing diabetes and possibly other related conditions (Saeed & Narendran, 2014).
Clinical Trials in Pediatric Populations
Dapagliflozin has been evaluated in pediatric populations for various conditions such as heart failure, chronic kidney disease with proteinuria, and types 1 and 2 diabetes. The initial studies suggest its safety and efficacy, but call for further research in larger populations and over extended periods to fully ascertain its benefits and potential risks in younger patients (Grube & Beckett, 2022).
Cardiovascular and Renal Implications
Impact on Cardiovascular Health and Atrial Fibrillation
Research indicates a significantly lower risk of incident atrial fibrillation for individuals on SGLT-2 inhibitors like dapagliflozin compared to placebo, suggesting its beneficial effects on cardiovascular health. However, more research is needed to evaluate the clinical significance of this finding and to explore the potential underlying mechanisms (Okunrintemi et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Dapagliflozin is being investigated for its potential benefits in managing diabetes mellitus type 2, reducing the risk of hospitalization for heart failure in adults with type 2 diabetes who also have cardiovascular disease or multiple cardiovascular risk factors, and reducing the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure .
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3/t17-,18-,19+,20-,21+;3-/m10/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCLVRXZCRBML-XMODHJQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin propanediol anhydrous | |
CAS RN |
1971128-01-4 | |
| Record name | Dapagliflozin propanediol anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971128014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAPAGLIFLOZIN PROPANEDIOL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKF24FA4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




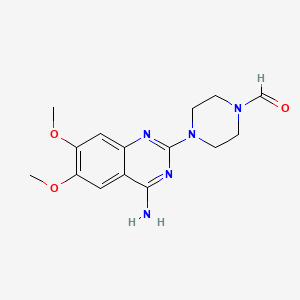
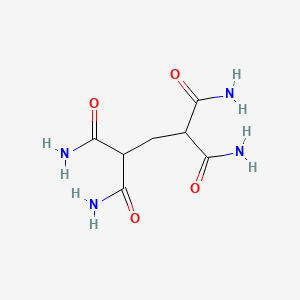


![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)

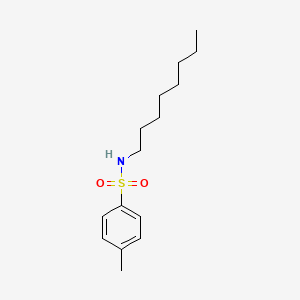
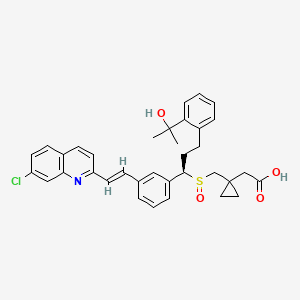
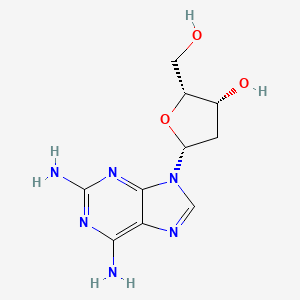
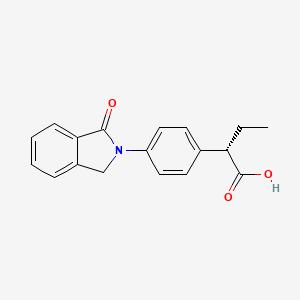
![Etoposide impurity J [EP]](/img/structure/B3060913.png)
